molecular formula C18H15FN4O4S B2814391 1-(3-fluorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1040634-42-1

1-(3-fluorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2814391
CAS RN: 1040634-42-1
M. Wt: 402.4
InChI Key: HWYBXVWFRFVQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 1-(3-Fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydro-3-pyridinecarboxamide, has a molecular formula of C19H16FN3O4S and an average mass of 401.411 Da .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation of pinacol boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Metabolism and Disposition Studies

Studies have been conducted to understand the metabolism and disposition of related compounds, providing insights into their behavior in biological systems. For instance, one study explored the metabolic fate and excretion balance of similar compounds in rats and dogs, using 19F-NMR spectroscopy and other techniques (Monteagudo et al., 2007).

Antimicrobial Studies

Research has been carried out on fluoroquinolone-based derivatives, examining their antimicrobial properties. The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, including compounds with structural similarities, revealed potential as antimicrobial agents (Patel & Patel, 2010).

Solid-State Tautomeric Structure Analysis

The solid-state structure and tautomeric forms of related compounds have been analyzed using X-ray crystallography. This research helps in understanding the molecular conformation and properties of these compounds, which is crucial for drug development (Bacsa et al., 2013).

Antitumor Activity

Some compounds with structural similarity have been synthesized and tested for antitumor activity. For example, the study of 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide showed potential in inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).

Kinase Inhibition

Research into the synthesis and efficacy of kinase inhibitors includes compounds structurally related to 1-(3-fluorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide. Such studies are important for the development of targeted cancer therapies (Schroeder et al., 2009).

Synthesis of Antimicrobial Agents

A study reported the synthesis of new heterocyclic compounds containing a sulfamoyl moiety for use as antimicrobial agents. This research contributes to the understanding of the potential applications of such compounds in combating infections (Darwish, 2014).

Cytotoxic and Antioxidant Evaluation

The synthesis and evaluation of related compounds for cytotoxic and antioxidant activities provide insights into their potential therapeutic applications. For example, derivatives synthesized from isatin were evaluated for these properties, revealing potential medical applications (Iosr et al., 2015).

Structural Analysis

Studies like the one on Raltegravir monohydrate, which is structurally similar, offer insights into the molecular structure and potential interactions of these compounds, which is crucial for drug design and development (Yamuna et al., 2013).

Future Directions

The future directions in the research and development of similar compounds often involve improving the synthesis methods, such as the protodeboronation of pinacol boronic esters . There is also interest in expanding their applications in various fields, including medicinal chemistry .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4S/c19-13-3-1-2-12(10-13)11-23-17(24)9-8-16(22-23)18(25)21-14-4-6-15(7-5-14)28(20,26)27/h1-10H,11H2,(H,21,25)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYBXVWFRFVQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.